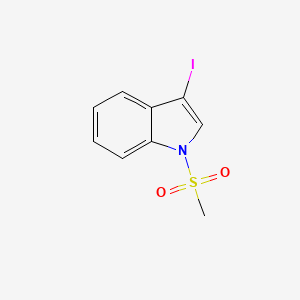
3-iodo-1-(methylsulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1-(methylsulfonyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the iodine and methylsulfonyl groups in this compound makes it particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(methylsulfonyl)-1H-indole typically involves electrophilic substitution reactions. One common method is the iodination of 1-(methylsulfonyl)-1H-indole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-1-(methylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as iodine, bromine, and chlorinating agents are commonly used. The reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used to replace the iodine atom. These reactions often require the presence of a base and are carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-(methylsulfonyl)-1H-indole, while electrophilic substitution with bromine would yield 3-bromo-1-(methylsulfonyl)-1H-indole.
Aplicaciones Científicas De Investigación
3-Iodo-1-(methylsulfonyl)-1H-indole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-iodo-1-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-1-methyl-1H-indazol-6-amine
- 3-Iodo-1-(phenylsulfonyl)indole
- 6-Substituted aminoindazole derivatives
Uniqueness
3-Iodo-1-(methylsulfonyl)-1H-indole is unique due to the presence of both iodine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H8INO2S |
|---|---|
Peso molecular |
321.14 g/mol |
Nombre IUPAC |
3-iodo-1-methylsulfonylindole |
InChI |
InChI=1S/C9H8INO2S/c1-14(12,13)11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 |
Clave InChI |
HBPCGLIYYAOZIF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


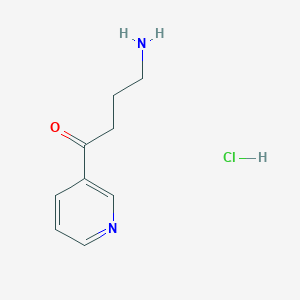


![1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)

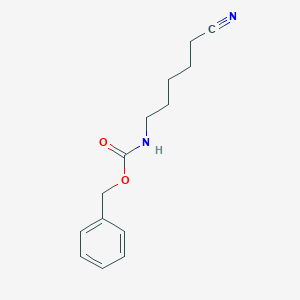
![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)

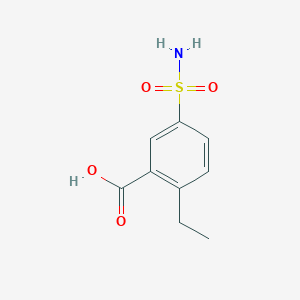
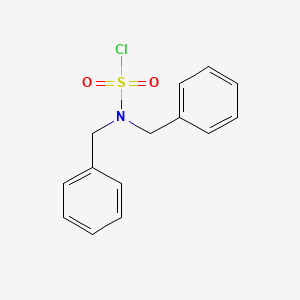
![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
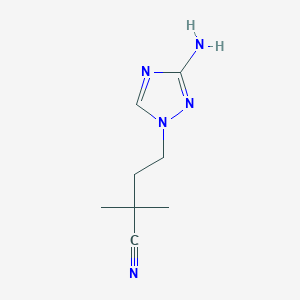
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
